molecular formula C10H17N3O B5378747 bicyclo[3.3.1]nonan-2-one semicarbazone

bicyclo[3.3.1]nonan-2-one semicarbazone

Cat. No.: B5378747
M. Wt: 195.26 g/mol
InChI Key: RGGLASWWZWZVPR-FMIVXFBMSA-N
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Description

Bicyclo[3.3.1]nonan-2-one semicarbazone is a chemical derivative formed from bicyclo[3.3.1]nonan-2-one, a ketone featuring a rigid, bridged bicyclic scaffold. Semicarbazone derivatives are classically employed in organic chemistry research for the purification and characterization of ketones, as their well-defined crystalline structures facilitate isolation and accurate melting point determination . The bicyclo[3.3.1]nonane skeleton is a structure of significant interest in synthetic organic chemistry due to its presence in complex natural product frameworks and its utility as a synthetic intermediate. Research into this ring system explores its use in constructing even more complex polycyclic molecules; for instance, derivatives of bicyclo[3.3.1]nonan-2-one can be used to synthesize novel tricyclic systems like isotwistane and protoadamantane skeletons through selective ring-expansion reactions . The defined stereochemistry of the bicyclic framework makes it a valuable template for studying conformational control and stereoselective transformations. This semicarbazone is provided as a high-purity solid for research applications exclusively. It is intended for use in laboratory investigations, including method development, synthetic route exploration, and as a building block for advanced chemical entities. This product is strictly for professional research use and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[(E)-2-bicyclo[3.3.1]nonanylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c11-10(14)13-12-9-5-4-7-2-1-3-8(9)6-7/h7-8H,1-6H2,(H3,11,13,14)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGLASWWZWZVPR-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(=NNC(=O)N)C(C1)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC/C(=N\NC(=O)N)/C(C1)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bicyclo 3.3.1 Nonan 2 One Semicarbazone

Strategies for the Construction of the Bicyclo[3.3.1]nonane Skeleton

The bicyclo[3.3.1]nonane architecture is a significant structural motif present in over 1,000 natural products, making its synthesis a topic of considerable interest. The construction of this carbocyclic ring system is approached through various strategies that aim for efficiency and stereochemical control.

Multicomponent Reactions and Cascade Processes for Bicyclic Ketone Formation

Cascade reactions, also known as domino reactions, offer a powerful strategy for assembling complex molecules like bicyclo[3.3.1]nonanes from simpler starting materials in a single operation, which enhances atom economy and reduces waste. nih.gov These processes involve at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one. nih.gov

An organocatalytic domino Michael-hemiacetalization-Michael reaction has been developed for the highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives. rsc.org This method, employing modularly designed organocatalysts, yields products with four contiguous stereogenic centers in good yields and high diastereoselectivities. rsc.org Another approach involves a tandem Michael addition–Claisen condensation cascade, which has been used to create tricyclic derivatives containing the bicyclo[3.3.1]nonane core. researchgate.net

The reaction of 1-aza-1,3-butadienes with dimethyl 1,3-acetonedicarboxylate provides bicyclo[3.3.1]nonan-3-one derivatives in excellent yields through a highly stereoselective reaction. Similarly, cyclohexanones can react with α,β-unsaturated aldehydes or ketones to yield a bicyclo[3.3.1]nonane with a ketone functional group at the bridgehead position. researchgate.net Cationic lanthanide complexes have been shown to be effective catalysts for tandem Friedel–Crafts alkylation/ketalization reactions to produce diaryl-fused 2,8-dioxabicyclo[3.3.1]nonanes. ichem.md

Regioselective and Stereoselective Approaches to Bicyclo[3.3.1]nonan-2-one

Achieving regioselective and stereoselective control is a significant challenge in the synthesis of densely functionalized bicyclo[3.3.1]nonane core structures. Organocatalysis has emerged as a key technology for the construction of enantioenriched bicyclo[3.3.1]nonane units. researchgate.net

A highly stereoselective method for synthesizing 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been realized through an organocatalytic domino reaction, yielding products with excellent diastereoselectivities (>99:1 dr) and high enantioselectivities (up to 96% ee). rsc.org Another example is the addition of the pyrrolidine (B122466) enamine of cyclohexanone (B45756) to 4-ethoxy-1,1,1-trifluorobut-3-ene-2-one, which affords a single diastereoisomer of a substituted bicyclo[3.3.1]nonan-9-one with high selectivity.

The synthesis of bicyclo[3.3.1]nonenols from carvone (B1668592) can be controlled to produce either the kinetically-controlled anti-product or the thermodynamically-controlled syn-isomer as the major product by selecting the reaction conditions. researchgate.net Furthermore, a Pd(II) catalyst has been used to construct highly enantioselective [3.3.1] bicyclic ketals in a one-pot asymmetric cascade reaction. researchgate.net

Exploration of Novel Synthetic Routes to the Bicyclo[3.3.1]nonane System

Research into the synthesis of the bicyclo[3.3.1]nonane framework continues to yield novel and diverse methodologies. One such route involves an Effenberger-type cyclization, where 1-methoxy-1-cyclohexene reacts with malonyl dichloride to form the bicyclic core. ijcce.ac.ir This method has been applied to the synthesis of bicyclo[3.3.1]nonane-2,4,9-trione systems. ijcce.ac.ir

Organometallic approaches provide another powerful tool. For instance, a one-pot asymmetric synthesis of enantioselective [3.3.1] bicyclic ketals has been achieved from 2-hydroxyphenylboronic acid and an enone using a Pd(II) catalyst. researchgate.net A unique approach to the bicyclo[3.3.1]nonane system has been developed through a one-pot procedure involving an intramolecular cyclopropanation followed by a regioselective ring-opening reaction mediated by ZnCl2. hakon-art.com Additionally, the condensation reactions of 3-bromobicyclo[3.3.1]nonan-2-one with various sulfur and nitrogen-containing nucleophiles have been performed to create fused heterocyclic systems. hakon-art.com

Synthesis of the Bicyclo[3.3.1]nonan-2-one Precursor

The direct precursor to the title compound is bicyclo[3.3.1]nonan-2-one. Its synthesis is a critical step and can be accomplished through various established and emerging routes.

Established Synthetic Routes to Bicyclo[3.3.1]nonan-2-one

Several classical and well-established methods exist for the synthesis of the bicyclo[3.3.1]nonane skeleton, which can be adapted to yield the 2-one isomer. The condensation of aliphatic or aromatic aldehydes with acetylacetones is one of the initial routes explored for creating bicyclo[3.3.1]nonanes. researchgate.net Another foundational method involves the reaction of cyclohexanediacetic acid with acetic anhydride (B1165640) to produce a bicyclo[3.3.1]nonan-3-one derivative. ijcce.ac.ir

The reaction between cyclohexanones and α,β-unsaturated aldehydes or ketones is a common strategy to form the bicyclo[3.3.1]nonane core. researchgate.net For example, 3,3-dimethyl-2-bicyclo[3.3.1]nonanone has been prepared from 2-bicyclo[3.3.1]nonanone and t-butoxide. ijcce.ac.ir A four-step sequence starting from cyclohexanone has also been described for the preparation of bicyclo[3.3.1]nonan-2-one.

The following table summarizes some established synthetic approaches.

Reaction TypeStarting MaterialsKey Reagents/ConditionsProduct TypeCitation
Effenberger Cyclization1-methoxy-1-cyclohexene, malonyl dichloride-Bicyclo[3.3.1]nonane-2,4,9-trione ijcce.ac.ir
CondensationCyclohexanediacetic acidAcetic anhydrideBicyclo[3.3.1]nonan-3-one derivative ijcce.ac.ir
AnnulationCyclohexanone, α,β-unsaturated aldehydes/ketones-Bicyclo[3.3.1]nonane with bridgehead ketone researchgate.net
AlkylationBicyclo[3.3.1]nonan-2-onet-butoxide3,3-dimethyl-2-bicyclo[3.3.1]nonanone ijcce.ac.ir

Advances in Catalytic and Environmentally Benign Preparations

The final step in the synthesis of the title compound is the formation of the semicarbazone from the bicyclo[3.3.1]nonan-2-one precursor. Traditionally, this reaction involves condensing the ketone with semicarbazide (B1199961) in the presence of an acid or base catalyst. geneseo.eduresearchgate.net However, recent advancements have focused on developing more environmentally friendly, or "green," protocols that minimize waste and avoid toxic reagents. researchgate.netgeneseo.edu

Solvent-free synthesis is one such advancement. Effective preparation of semicarbazones from ketones can be achieved by ball-milling the ketone with semicarbazide hydrochloride without any catalyst or solid support. geneseo.edu This solid-state method is fast, simple, and eco-friendly. geneseo.edu

Another green approach involves replacing traditional volatile organic solvents with non-toxic, environmentally benign alternatives. researchgate.net An array of semicarbazones has been synthesized efficiently by reacting semicarbazide hydrochloride with carbonyl compounds in novel green solvents like ethyl lactate (B86563) and dimethyl isosorbide. geneseo.edu Studies show that the reaction is most efficient in an 80:20 mixture of ethyl lactate:water or a 92:8 mixture of dimethyl isosorbide:water, producing high yields and purity. A catalyst-free synthesis of semicarbazones has also been reported using a 2:1 ratio of water and methanol (B129727) at room temperature, offering another simple and eco-friendly option. researchgate.net

The following table highlights modern, environmentally benign methods for semicarbazone synthesis, which are applicable to the preparation of bicyclo[3.3.1]nonan-2-one semicarbazone from its ketone precursor.

MethodKey Reagents/ConditionsAdvantagesCitation
Solvent-Free Ball-MillingKetone, Semicarbazide HCl, MillingFast, simple, no catalyst/support, waste-free geneseo.edu
Green SolventsKetone, Semicarbazide HCl, Ethyl lactate:water (80:20)High yield and purity, non-toxic solvent
Green SolventsKetone, Semicarbazide HCl, Dimethyl isosorbide:water (92:8)High yield and purity, non-toxic solvent
Catalyst-FreeKetone, Semicarbazide, Water:Methanol (2:1), Room TempCatalyst-free, mild conditions, excellent yields researchgate.net

Mechanism and Optimization of Semicarbazone Formation

The synthesis of semicarbazones from ketones is a classic condensation reaction in organic chemistry, valued for its role in the identification and characterization of carbonyl compounds. numberanalytics.comnumberanalytics.com The formation of this compound follows this general mechanism, but the specific structure of the bicyclic ketone introduces important considerations regarding reaction dynamics and stereochemistry.

Condensation Reaction Kinetics and Thermodynamics for Semicarbazide with Ketones

The reaction between a ketone and semicarbazide to form a semicarbazone is a reversible equilibrium process. docsity.com The mechanism is analogous to the formation of other imines, such as oximes and hydrazones. quimicaorganica.org It proceeds through a two-step process: nucleophilic addition followed by dehydration.

Nucleophilic Attack : The terminal primary amine group (-NH2) of the semicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. numberanalytics.comnumberanalytics.comdoubtnut.com This forms a tetrahedral intermediate known as a carbinolamine. numberanalytics.com The other two nitrogen atoms in semicarbazide are significantly less nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group in the amide structure. doubtnut.com

Dehydration : The carbinolamine intermediate is then protonated, and a molecule of water is eliminated, resulting in the formation of the C=N double bond characteristic of the semicarbazone. numberanalytics.comnumberanalytics.com

In reactions involving different carbonyl compounds, the concepts of kinetic and thermodynamic control can become prominent. docsity.compbworks.com A kinetically controlled product is the one that forms fastest, having the lowest activation energy, while a thermodynamically controlled product is the most stable, representing the lowest energy state at equilibrium. pbworks.comodinity.com In competitive reactions, such as the formation of semicarbazones from a mixture of an aldehyde and a ketone, the ketone derivative (e.g., cyclohexanone semicarbazone) is often the kinetic product, forming more rapidly. odinity.comreddit.com The aldehyde derivative is typically the more stable thermodynamic product, favored under conditions that allow the reaction to reach equilibrium. pbworks.comreddit.com

Table 1: Kinetic vs. Thermodynamic Control in Semicarbazone Formation

FeatureKinetic ProductThermodynamic Product
Formation Rate FasterSlower
Activation Energy LowerHigher
Product Stability Less StableMore Stable
Reaction Conditions Lower temperatures, shorter reaction timesHigher temperatures, longer reaction times (allows for equilibrium)
Example Analog Cyclohexanone Semicarbazone odinity.com2-Furaldehyde Semicarbazone pbworks.com

Influence of Reaction Conditions on Yield and Purity of this compound

Optimizing the yield and purity of this compound requires careful control over several reaction parameters. While specific optimization studies for this exact compound are not extensively detailed in the surveyed literature, the principles governing semicarbazone formation provide a clear framework for maximizing reaction efficiency.

pH : As with other semicarbazone formations, maintaining a weakly acidic pH is crucial. numberanalytics.com The use of a buffer system, such as dibasic potassium phosphate (B84403) with semicarbazide hydrochloride, can ensure an optimal pH for the reaction. docsity.comodinity.com If the medium is too acidic, the semicarbazide is deactivated; if it is too basic, the protonation of the carbinolamine intermediate and subsequent water elimination are hindered, slowing the reaction.

Temperature : Reaction rate generally increases with temperature. numberanalytics.com However, excessively high temperatures can promote side reactions or decomposition of the product, leading to lower purity. numberanalytics.com For many semicarbazone preparations, allowing the reaction to proceed at room temperature for a set period is sufficient for crystallization of the product. odinity.com In some cases, gentle heating may be applied, followed by cooling to maximize crystal formation. docsity.com

Solvent : The choice of solvent is important for ensuring the solubility of the reactants while allowing the product to crystallize upon formation. A common solvent system is aqueous ethanol, which dissolves the ketone and the semicarbazide salt, while the resulting semicarbazone is often less soluble and precipitates out, driving the equilibrium toward the product. odinity.com

Purity and Side Reactions : A potential side reaction in the synthesis of semicarbazones from ketones is the competing reduction of the carbonyl group to an alcohol, especially under conditions used for subsequent reactions like the Wolff-Kishner reduction, which involves a hydrazone or semicarbazone intermediate and strong base at high temperatures. acs.org Ensuring the reaction goes to completion and effectively separating the crystalline semicarbazone product from the starting materials and any byproducts is key to achieving high purity. docsity.com

Table 2: General Influence of Reaction Conditions on Semicarbazone Synthesis

ConditionEffect on Yield and PurityRationale
pH Optimal yield and purity in weakly acidic range (pH 3-5). numberanalytics.comBalances the need for an activated carbonyl group (protonated) and a free nucleophilic amine on the semicarbazide. numberanalytics.com
Temperature Increased rate at higher temperatures, but potential for side reactions. numberanalytics.comProvides sufficient energy to overcome the activation barrier, but excessive heat can lead to decomposition or unwanted byproducts.
Reactant Concentration Using an excess of one reactant can shift equilibrium.Follows Le Chatelier's principle to drive the reaction towards product formation.
Solvent Affects reactant solubility and product crystallization. odinity.comA solvent that dissolves reactants but not the product can lead to high recovery of pure crystalline material. odinity.com

Stereochemical Outcomes in Semicarbazone Formation from Bicyclic Ketones

The reaction of semicarbazide with a bicyclic ketone such as bicyclo[3.3.1]nonan-2-one introduces stereochemical considerations that are not present with simple acyclic or monocyclic ketones.

First, the formation of the carbon-nitrogen double bond (C=N) can result in geometric isomers (E/Z isomerism). The substituents on the nitrogen and the carbon of the imine bond can be arranged in different spatial orientations. The relative stability of the E and Z isomers will depend on the steric interactions between the semicarbamide portion of the molecule and the adjacent groups on the bicyclic ring.

Second, the bicyclo[3.3.1]nonane ring system is a rigid, three-dimensional structure. The approach of the semicarbazide nucleophile to the carbonyl carbon at the C-2 position can be sterically hindered by the geometry of the ring system. This can lead to facial selectivity, where the nucleophile preferentially attacks from the less sterically encumbered face of the carbonyl group. This diastereoselectivity would favor the formation of one stereoisomer over another. The conformation of the bicyclo[3.3.1]nonane ring system, which often exists in a chair-chair or boat-chair conformation, plays a significant role in dictating the steric environment around the ketone. researchgate.net While specific studies detailing the stereochemical outcome for this compound are not prevalent, the principles of stereocontrol in reactions involving bicyclic systems suggest that the formation is unlikely to be random and would favor the sterically more accessible product.

Advanced Structural Characterization and Elucidation

X-ray Crystallographic Analysis of Bicyclo[3.3.1]nonan-2-one Semicarbazone and Analogues

X-ray crystallography provides unparalleled, atom-level insight into the solid-state structure of molecules, revealing definitive information about conformation, bond parameters, and intermolecular interactions that govern the formation of the crystal lattice.

The bicyclo[3.3.1]nonane system is known to exist in several conformations, primarily the chair-chair (CC), chair-boat (CB), and boat-boat (BB) forms. For the parent bicyclo[3.3.1]nonane, the chair-chair conformation is the most stable. However, the introduction of substituents can shift this conformational preference. In the case of this compound, the bulky semicarbazone group at the C-2 position is expected to influence the conformation of the bicyclic system.

Studies on analogous 2,4-disubstituted-3-azabicyclo[3.3.1]nonan-9-ones have shown that these compounds can adopt a chair-boat conformation to alleviate steric strain. researchgate.net Similarly, in other substituted bicyclo[3.3.1]nonanes, the presence of bulky groups can favor a chair-boat or even a twist-boat conformation. cardiff.ac.uk Therefore, it is plausible that this compound could crystallize in a conformation other than the typical chair-chair form to minimize steric interactions involving the semicarbazone moiety. The semicarbazone side chain itself typically adopts a planar E configuration about the C=N bond, which is a common feature observed in the crystal structures of other semicarbazone derivatives.

While the precise crystallographic data for this compound is not available, we can infer expected values from related structures. For the bicyclo[3.3.1]nonane framework, typical C-C single bond lengths are in the range of 1.52-1.55 Å, and bond angles are close to the tetrahedral angle of 109.5°, with some deviation due to ring strain.

Table 1: Representative Bond Lengths and Angles for a Semicarbazone Moiety (based on analogous structures)

Bond/AngleExpected Value
C=N~1.28 Å
N-N~1.38 Å
C(amide)-N~1.34 Å
C=O~1.24 Å
C-N-N (angle)~117°
N-N-C (angle)~119°
O=C-N (angle)~123°

This data is representative and derived from general crystallographic information for semicarbazones.

The semicarbazone group is rich in hydrogen bond donors (N-H groups) and acceptors (C=O and N atoms), making it highly prone to forming extensive hydrogen bonding networks. In the solid state, these interactions are expected to play a crucial role in the supramolecular assembly of this compound.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information about the connectivity of atoms and their spatial relationships. For this compound, NMR would be instrumental in confirming the structure and understanding its conformational behavior in solution.

A complete assignment of the ¹H and ¹³C NMR spectra is the first step in a detailed structural analysis. For a molecule of this complexity, a combination of 1D and 2D NMR experiments would be necessary.

¹H NMR: The proton spectrum would show a complex pattern of signals for the bicyclic protons, likely in the range of 1.0-3.5 ppm. The bridgehead protons would have characteristic chemical shifts. The protons of the semicarbazone moiety, particularly the N-H protons, would appear as broader signals at lower field (typically 6-10 ppm).

¹³C NMR: The carbon spectrum would show distinct signals for each of the carbon atoms in the molecule. The carbonyl carbon of the semicarbazone would be observed at a low field (around 155-160 ppm), while the C=N carbon would appear around 140-150 ppm. The carbons of the bicyclic framework would resonate in the aliphatic region (20-60 ppm).

COSY (Correlation Spectroscopy): This 2D experiment would reveal the ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the bicyclic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the unambiguous assignment of the signals for each CHn group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting the semicarbazone side chain to the bicyclic framework. For instance, correlations from the protons on C-1 and C-3 to the C-2 carbon would confirm the position of the semicarbazone group.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom(s)Predicted Chemical Shift (ppm)
C=O (semicarbazone)155 - 160
C=N140 - 150
C-1, C-5 (bridgehead)30 - 45
C-2~50 (if sp3 hybridized in an intermediate) - this is the point of attachment
C-3, C-4, C-6, C-7, C-820 - 40
C-9 (bridge)30 - 40

These are estimated ranges based on data for analogous bicyclo[3.3.1]nonane derivatives and semicarbazones. nih.govsigmaaldrich.com

In solution, bicyclic systems like bicyclo[3.3.1]nonane can exist in a dynamic equilibrium between different conformations. NMR spectroscopy is an excellent technique to study these equilibria. The observed chemical shifts and coupling constants are a weighted average of the values for each conformer present in the equilibrium.

By analyzing the coupling constants between protons in the bicyclic system, particularly the vicinal (³J) and long-range (⁴J) couplings, it is possible to deduce the dihedral angles between them using the Karplus equation. This information can then be used to determine the predominant conformation (chair-chair, chair-boat, etc.) in solution. For example, large vicinal coupling constants between axial protons in a cyclohexane (B81311) ring are indicative of a chair conformation.

Temperature-dependent NMR studies can also provide valuable information about the thermodynamics of the conformational equilibrium. By measuring the changes in chemical shifts and coupling constants at different temperatures, it is possible to determine the relative energies of the different conformers and the energy barrier for their interconversion. For bicyclo[3.3.1]nonane derivatives, the presence of a chair-boat conformer in equilibrium with the chair-chair form is often invoked to explain the observed NMR data. sigmaaldrich.com The specific conformational landscape of this compound in solution would be a fascinating area of study, revealing the interplay between the inherent conformational preferences of the bicyclic core and the steric and electronic effects of the semicarbazone substituent.

Solid-State NMR for Conformational Studies in Polycrystalline Forms

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for investigating the structure and dynamics of molecules in their crystalline or polycrystalline states. wikipedia.orgnih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, providing a wealth of information about the molecular conformation and packing in the solid phase. emory.edu For this compound, ssNMR would be particularly insightful for determining the preferred conformation of the bicyclic system in the solid state.

The bicyclo[3.3.1]nonane skeleton can adopt several conformations, including the chair-chair (CC), boat-chair (BC), and twin-boat (TB) forms. researchgate.netoregonstate.edu Computational studies on various bicyclo[3.3.1]nonane derivatives have shown that the double chair (CC) conformation is often the most stable. researchgate.net However, the presence of substituents can influence the conformational equilibrium. In the case of this compound, the bulky semicarbazone group at the C-2 position could potentially alter the energetic landscape, making other conformations more favorable.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for confirming the molecular formula and probing the structural integrity of a molecule through its fragmentation pattern upon ionization. wikipedia.org For this compound (C₁₀H₁₇N₃O), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its elemental composition.

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a distinct fragmentation pattern influenced by both the bicyclic alkane structure and the semicarbazone functional group. The fragmentation of semicarbazones is known to proceed through several characteristic pathways. numberanalytics.com The molecular ion (M⁺˙) would be observed, and its stability would depend on the ionization energy.

Key fragmentation pathways anticipated for this compound include:

α-cleavage: Cleavage of the bonds adjacent to the C=N double bond is a common fragmentation route. miamioh.edu

Loss of isocyanic acid (HNCO): A characteristic fragmentation of the semicarbazone moiety.

Loss of the semicarbazide (B1199961) radical (·NHCONH₂): Another typical fragmentation pathway.

Cleavage within the bicyclic system: Fragmentation of the bicyclo[3.3.1]nonane ring system, likely initiated by cleavage adjacent to the carbonyl group in the parent ketone, can lead to a series of hydrocarbon fragments. thieme-connect.deresearchgate.net The fragmentation of cyclohexanone (B45756), a related cyclic ketone, is well-documented and often involves the formation of a characteristic ion at m/z 55. thieme-connect.de

A proposed fragmentation scheme would involve initial ionization followed by competitive fragmentation of the semicarbazone side chain and the bicyclic core.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value (Predicted) Proposed Fragment Fragmentation Pathway
195[C₁₀H₁₇N₃O]⁺˙Molecular Ion (M⁺˙)
152[C₁₀H₁₆N₂]⁺˙M⁺˙ - HNCO
136[C₉H₁₄N]⁺M⁺˙ - NH₂CONH₂
94[C₇H₁₀]⁺˙Fragmentation of the bicyclic ring
81[C₆H₉]⁺Further fragmentation of the bicyclic ring
55[C₄H₇]⁺Characteristic fragment from cyclic systems

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Probes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. For this compound, these methods are crucial for confirming the presence of the key N-H, C=O, and C=N bonds of the semicarbazone moiety, as well as the C-H bonds of the bicyclic framework.

The IR and Raman spectra are complementary. IR spectroscopy is more sensitive to vibrations that induce a change in the dipole moment, while Raman spectroscopy is more sensitive to vibrations that cause a change in polarizability.

Expected Vibrational Frequencies:

N-H stretching: The N-H bonds of the primary and secondary amine groups in the semicarbazone will give rise to characteristic stretching vibrations, typically in the range of 3200-3500 cm⁻¹. Hydrogen bonding can cause these bands to be broad. researchgate.net

C-H stretching: The C-H stretching vibrations of the aliphatic bicyclic ring will appear in the 2850-3000 cm⁻¹ region. nih.gov

C=O stretching: The carbonyl group of the urea (B33335) part of the semicarbazone will exhibit a strong absorption band, typically around 1680-1700 cm⁻¹. nih.gov

C=N stretching: The imine-like C=N bond will have a stretching vibration in the region of 1640-1690 cm⁻¹, which may sometimes overlap with the C=O stretch. researchgate.net

N-H bending: The bending vibrations of the N-H groups (scissoring) are expected around 1550-1650 cm⁻¹. researchgate.net

C-N stretching: The C-N stretching vibrations will appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹. researchgate.net

The precise positions of these bands can be sensitive to the molecular conformation. For instance, changes in the dihedral angles of the bicyclic system could lead to slight shifts in the C-H bending and stretching frequencies.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
N-H (Amide/Amine)Stretching3200-3500Medium
C-H (Aliphatic)Stretching2850-3000Strong
C=O (Urea)Stretching1680-1700Strong
C=N (Imine)Stretching1640-1690Strong
N-HBending1550-1650Medium
C-NStretching1200-1350Medium to Weak

Chiroptical Spectroscopy for Absolute Configuration Determination (if chiral derivatives exist)

Should this compound be synthesized in an enantiomerically pure or enriched form, chiroptical spectroscopy becomes a powerful tool for the determination of its absolute configuration. The inherent chirality of the bicyclic framework, arising from the arrangement of its constituent rings, can be probed using techniques such as Circular Dichroism (CD) spectroscopy.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the stereochemistry of the molecule.

For bicyclo[3.t-butyl]nonan-2-one semicarbazone, the primary chromophore for CD analysis would be the n → π* transition of the C=N group and the π → π* transitions of the semicarbazone system. While sector rules for semicarbazones are not as well-established as those for ketones, the principles can be extended. The octant rule, commonly applied to cyclic ketones, relates the sign of the Cotton effect of the n → π* transition to the spatial disposition of substituents relative to the carbonyl group. mdpi.com A similar analysis could be applied to the C=N chromophore of the semicarbazone. The atoms of the bicyclic ring would lie in different octants, and their contributions to the rotational strength would determine the sign and magnitude of the observed Cotton effect. mdpi.com

It is important to note that derivatizing the ketone to a semicarbazone can significantly alter the CD spectrum. The electronic properties of the C=N-NH-C=O system are different from the C=O group, which will affect the energy and intensity of the electronic transitions.

An unambiguous method for assigning the absolute configuration is through chemical correlation with a compound of known stereochemistry. mdpi.com This could be achieved through the enantiospecific synthesis of this compound from a chiral starting material of known absolute configuration. mdpi.com For instance, if a chiral bicyclo[3.3.1]nonan-2-one of known configuration is converted to its semicarbazone derivative without affecting the stereocenters of the bicyclic framework, the absolute configuration of the product can be directly inferred.

The reaction to form the semicarbazone from the ketone is generally considered not to affect the stereochemistry of the bicyclic core. quimicaorganica.org Therefore, if the CD spectrum of the parent chiral ketone is known, the spectrum of the resulting semicarbazone can be correlated to it, providing strong evidence for the assignment of its absolute configuration.

Theoretical and Computational Investigations

Quantum Chemical Calculations on Bicyclo[3.3.1]nonan-2-one Semicarbazone

Quantum chemical calculations are instrumental in understanding the electronic structure and energetic properties of this compound. These methods provide a foundational understanding of the molecule's behavior.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. These calculations involve optimizing the molecular structure to find the lowest energy conformation.

Key parameters obtained from DFT studies include:

Optimized Bond Lengths and Angles: Precise values for the distances between atoms and the angles between bonds are calculated, providing a detailed molecular structure.

Total Energy: The total electronic energy of the molecule in its optimized geometry is determined, which is crucial for comparing the stability of different isomers or conformers.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated, offering insights into the molecule's stability and reactivity under various conditions.

For instance, DFT studies on related diazabicyclo[3.3.1]nonan-9-one systems have been used to optimize molecular structures and understand their electronic properties, such as the distribution of electron density in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) nih.gov.

Ab Initio and Semi-Empirical Methods for Electronic Structure and Reactivity Descriptors

Beyond DFT, ab initio and semi-empirical methods offer a hierarchical approach to studying the molecule's electronic properties.

Ab Initio Methods: These "first-principles" calculations are based directly on quantum mechanics without using experimental data for simplification. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate descriptions of the electronic wavefunction. For bicyclo[3.3.1]nonan-9-one, a related compound, ab initio methods have been used alongside DFT to investigate molecular structures and energy differences between conformers researchgate.net.

Semi-Empirical Methods: These methods are faster than ab initio calculations as they incorporate some experimentally derived parameters. While less accurate, they are useful for larger molecules and for preliminary explorations of the potential energy surface.

These methods are used to calculate key reactivity descriptors:

HOMO-LUMO Energy Gap: The energy difference between the highest occupied and lowest unoccupied molecular orbitals is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other reagents.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be derived to quantify the molecule's reactivity.

Investigations into various bicyclo[3.3.1]nonane derivatives have successfully employed these methods to rationalize their conformational preferences and reactivity researchgate.net.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. Theoretical spectra for this compound can be simulated and compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies corresponding to different bond stretches and bends. This theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated with high accuracy. This is particularly useful for assigning peaks in complex experimental NMR spectra and confirming the connectivity and stereochemistry of the molecule.

Circular Dichroism (CD) Spectroscopy: For chiral derivatives, computational methods can predict the CD spectrum, which is essential for determining the absolute configuration of enantiomers, as has been demonstrated for bicyclo[3.3.1]nonane-2,7-dione nih.gov.

This comparison between theoretical and experimental data provides a powerful tool for structural elucidation and validation.

Conformational Analysis of Bicyclo[3.3.1]nonane Systems and their Semicarbazone Derivatives

The bicyclo[3.3.1]nonane framework is a conformationally flexible system, and its preferred shape significantly influences its physical and chemical properties. The presence of the semicarbazone group at the C-2 position will further impact this conformational landscape.

Exploration of Chair-Chair, Boat-Chair, and Twist-Boat Conformations

The bicyclo[3.3.1]nonane skeleton, composed of two fused cyclohexane (B81311) rings, can principally exist in three conformations rsc.orgoregonstate.edu:

Chair-Chair (CC): In this C₂ᵥ-symmetric conformation, both six-membered rings adopt a chair form. This is often the most stable conformation for the unsubstituted parent compound due to the minimization of angle and torsional strain. However, it suffers from steric repulsion between the hydrogen atoms at the C-3 and C-7 positions.

Boat-Chair (BC): This Cₛ-symmetric conformation has one ring in a chair form and the other in a boat form. This arrangement can alleviate the C-3/C-7 steric interaction found in the CC form and is often preferred in substituted derivatives researchgate.net.

Twist-Boat (or Boat-Boat, BB): In this C₂-symmetric form, both rings are in a boat or twist-boat conformation. This conformer is generally higher in energy due to destabilizing steric factors and is typically not present in detectable amounts rsc.org.

The specific conformation adopted by this compound will depend on the interplay between the inherent strain of the bicyclic system and the steric and electronic effects of the ketone and semicarbazone substituents.

Calculation of Conformational Energy Barriers and Interconversion Pathways

Computational methods are essential for quantifying the energy differences between conformers and the energy barriers that separate them. For the related bicyclo[3.3.1]nonan-9-one, the energy landscape has been explored using both ab initio and DFT calculations researchgate.net.

These studies reveal the relative stabilities of the conformers and the transition states that connect them. For example, in bicyclo[3.3.1]nonan-9-one, the energy difference between the chair-chair and boat-chair conformers is relatively small, suggesting that both may coexist at room temperature.

Calculated Energy Differences for Bicyclo[3.3.1]nonan-9-one Conformers
ParameterValue (kcal/mol)Method
Free Energy Difference (ΔG) between CC and BC~1DFT/Ab Initio
Inversion Barrier (ΔG‡) between CC and BC~6DFT/Ab Initio

Data based on calculations for the related compound bicyclo[3.3.1]nonan-9-one. researchgate.net

These calculations provide a dynamic picture of the molecule, showing how it can interconvert between different shapes. Understanding these pathways is crucial for predicting the molecule's behavior in chemical reactions and biological systems.

Steric and Electronic Effects of the Semicarbazone Moiety on Bicyclic Conformations

Conformational Preferences of the Bicyclo[3.3.1]nonane Skeleton:

The parent bicyclo[3.3.1]nonane system can theoretically exist in three main conformations: twin-chair, boat-chair, and a destabilized twin-boat form. rsc.org In the case of bicyclo[3.3.1]nonan-2-one, the presence of the sp²-hybridized carbonyl carbon slightly flattens the substituted ring. However, the twin-chair conformation generally remains the most stable arrangement. Substitution at various positions can alter this preference; for instance, bulky substituents can induce a flip in one of the rings to a boat conformation to alleviate steric strain. cdnsciencepub.com

Properties of the Semicarbazone Moiety:

The semicarbazone group, formed by the condensation of a ketone with semicarbazide (B1199961), possesses distinct structural features. wikipedia.org The core C=N-NH-C=O backbone is largely planar, creating a sterically demanding substituent. semanticscholar.org Electronically, the moiety features an extended π-system with delocalized electron density and contains both hydrogen bond donors (-NH) and acceptors (C=O, C=N). semanticscholar.orgnanoient.org In semicarbazide itself, the -NH₂ group adjacent to the carbonyl is non-nucleophilic due to resonance delocalization, meaning the terminal -NH₂ is responsible for forming the C=N bond. learncbse.in The resulting C=N double bond typically adopts an E-configuration to minimize steric hindrance. nih.gov

Combined Effects on Conformation:

When appended to the C2 position of the bicyclo[3.3.1]nonane ring, the planar and relatively bulky semicarbazone group is expected to exert a significant influence on the conformational equilibrium.

Steric Hindrance: The steric bulk of the planar semicarbazone moiety can lead to destabilizing interactions with the rest of the bicyclic framework, particularly with the axial hydrogens. This increased steric strain may favor a conformation that moves the substituent into a more sterically accessible position, potentially promoting a boat-chair (BC) conformation where the C2-substituted ring adopts the boat form.

Electronic Interactions and Intramolecular Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in the semicarbazone side chain opens the possibility for intramolecular hydrogen bonding. Depending on the orientation, a hydrogen bond could form between the semicarbazone's amide proton and the lone pair of an oxygen or nitrogen atom elsewhere in a more complex derivative, or influence interactions with the solvent. Such an interaction could lock the side chain's orientation and provide additional stability to a specific conformation (either CC or BC).

π-System Interactions: The delocalized electron system of the semicarbazone can engage in electronic interactions with other functional groups if present on the bicyclic scaffold. semanticscholar.org

The precise conformational outcome for this compound would be determined by the interplay of these effects. Computational modeling, such as Density Functional Theory (DFT), would be essential to accurately predict the lowest energy conformation by quantifying the energetic costs of steric clashes versus the stabilizing effects of potential intramolecular interactions.

The following table summarizes the key conformational features and the influencing factors of the semicarbazone moiety.

FeatureBicyclo[3.3.1]nonan-2-one CoreSemicarbazone MoietyPredicted Interaction/Effect
Primary Conformations Twin-Chair (CC), Boat-Chair (BC) rsc.orgPlanar E-configuration semanticscholar.orgnih.govThe bulky, planar group at C2 may destabilize the CC form due to steric clashes.
Key Steric Elements Transannular H-H interactionsPlanar C=N-NH-C=O backboneIncreased steric strain could favor a BC conformation.
Key Electronic Elements sp² carbonyl carbonExtended π-delocalization semanticscholar.orgPotential for electronic communication with other substituents.
Potential Interactions N/AH-bond donors (-NH) and acceptors (C=O, C=N) nanoient.orgPossibility of intramolecular hydrogen bonding, which could stabilize a specific conformation.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While static computational methods can predict minimum energy structures, Molecular Dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of this compound in a more realistic, solvated environment. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility, transition pathways, and the influence of the solvent. researchgate.net

An MD simulation for this molecule would involve several key steps:

System Setup: A starting 3D structure of the molecule, likely from an energy-minimized calculation (e.g., DFT), is placed in a simulation box. The box is then filled with solvent molecules, typically water, to mimic physiological or solution-phase conditions.

Simulation: The simulation proceeds by calculating the forces on each atom at a given instant and then using Newton's laws of motion to predict the new positions and velocities of the atoms after a very short time step (on the order of femtoseconds). This process is repeated for millions of steps, generating a trajectory that maps the molecule's dynamic evolution over nanoseconds or longer.

Analysis: The resulting trajectory is analyzed to extract information about dynamic conformational events.

For this compound, MD simulations could elucidate several key dynamic properties:

Ring Inversion Dynamics: The simulation can track the transitions between the twin-chair and boat-chair conformations, revealing the frequency of these events and the energy barriers associated with them. This provides a more complete picture than static calculations, which only identify the stable states.

Side Chain Flexibility: The trajectory would show the rotational freedom and preferred orientations of the semicarbazone side chain relative to the bicyclic core. This is crucial for understanding how the molecule presents its functional groups for intermolecular interactions.

Solvent Interactions: MD explicitly models the interactions between the solute and solvent molecules. This allows for the study of how hydrogen bonding between the semicarbazone moiety and water molecules influences the conformational preferences of the entire structure.

By simulating the molecule's behavior over time, MD provides a bridge between static structural information and the dynamic reality of the molecule in solution, which is essential for understanding its potential interactions and reactivity.

Quantitative Structure-Reactivity Relationships (QSAR) in Related Bicyclo[3.3.1]nonanones (if applicable)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of medicinal chemistry and chemical toxicology, aiming to correlate the physicochemical properties of a series of compounds with their biological activity or chemical reactivity. wisdomlib.org While no specific QSAR studies on the reactivity of this compound have been identified, the methodology is highly applicable to this class of compounds for predicting their behavior.

A hypothetical QSAR study on a series of substituted bicyclo[3.3.1]nonan-2-ones would involve the following steps:

Dataset Assembly: A series of bicyclo[3.3.1]nonan-2-one analogues would be synthesized, each with different substituents at various positions on the bicyclic frame. A specific, quantifiable measure of reactivity would be determined for each compound. This could be, for example, the rate constant for their reduction, oxidation, or reaction with a biological nucleophile. mdpi.com

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors representing its structural, steric, and electronic properties would be calculated using computational software. These descriptors fall into several categories:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft or Charton parameters).

Hydrophobicity Descriptors: The partition coefficient (logP), which measures a compound's relative solubility in oil versus water.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that links a combination of the calculated descriptors to the experimentally measured reactivity. The goal is to find the simplest model with the highest predictive power. wisdomlib.org

Validation: The predictive ability of the QSAR model is rigorously tested. This is often done by splitting the initial dataset into a "training set" (used to build the model) and a "test set" (used to validate it). A reliable model should be able to accurately predict the reactivity of the compounds in the test set. mdpi.com

For bicyclo[3.3.1]nonanones, a QSAR model could reveal, for instance, how the rate of nucleophilic attack at the C2-carbonyl is influenced by the electronic properties of a substituent at C4 and the steric bulk of a group at C7. Such models are invaluable for guiding the synthesis of new derivatives with enhanced or diminished reactivity without the need for exhaustive trial-and-error synthesis.


Reactivity and Chemical Transformations of Bicyclo 3.3.1 Nonan 2 One Semicarbazone

Regeneration of the Parent Bicyclo[3.3.1]nonan-2-one via Hydrolysis

The formation of a semicarbazone is a reversible reaction. Consequently, the parent ketone, bicyclo[3.3.1]nonan-2-one, can be regenerated from its semicarbazone derivative through hydrolysis. This reaction is a standard and fundamental transformation for semicarbazones and is typically achieved by heating the compound in the presence of an acid catalyst and excess water.

The mechanism involves the protonation of the nitrogen atoms of the semicarbazone moiety, followed by nucleophilic attack of water on the imine carbon. This process effectively reverses the condensation reaction that initially formed the semicarbazone, leading to the cleavage of the C=N bond and yielding the original ketone and semicarbazide (B1199961). The reaction is often driven to completion by using a large excess of water or by removing the semicarbazide byproduct. While this is a general and expected reaction, specific studies detailing the optimized conditions for the hydrolysis of bicyclo[3.3.1]nonan-2-one semicarbazone are not extensively documented in the literature, as it is a routine procedure in organic synthesis. In some cases, alkaline hydrolysis can also be employed to regenerate the carbonyl compound from its semicarbazone. nih.gov

Derivatization and Chemical Modification of the Semicarbazone Moiety

The semicarbazone group itself contains reactive sites, including the terminal nitrogen atoms and the carbon-nitrogen double bond, which can be targeted for further chemical modification.

Functionalization of the Terminal Nitrogen Atoms

The terminal -NH2 group of the semicarbazone moiety is nucleophilic and can undergo reactions such as acylation. While direct examples for this compound are not prominent, studies on analogous systems provide strong evidence for this reactivity. For instance, research on 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones—close relatives of semicarbazones—demonstrates that the terminal amino group can be acylated. researchgate.net

In these studies, thiosemicarbazone derivatives were treated with acetic anhydride (B1165640) or propionic anhydride, resulting in the formation of acetylated and propionylated thiadiazole derivatives through cyclization, a process initiated by the acylation of the terminal nitrogen. researchgate.net By analogy, it is expected that this compound would react similarly with acylating agents like acid anhydrides or acyl chlorides to yield N-acylsemicarbazone derivatives.

Table 1: Analogous Functionalization of Related Thiosemicarbazones

Starting MaterialReagentProduct TypeReference
2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazoneAcetic AnhydrideN-acetylated cyclized thiadiazole derivative researchgate.net
2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazonePropionic AnhydrideN-propionylated cyclized thiadiazole derivative researchgate.net

Transformations Involving the C=N Double Bond

The carbon-nitrogen double bond (C=N) of the semicarbazone is the most significant site for transformations, with reduction being the most notable reaction. The Wolff-Kishner reduction converts a carbonyl group into a methylene (B1212753) (CH2) group under basic conditions, proceeding through a hydrazone or semicarbazone intermediate. wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction is particularly useful for substrates that are sensitive to the acidic conditions of the alternative Clemmensen reduction. masterorganicchemistry.com

The process involves heating the semicarbazone with a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol or ethylene (B1197577) glycol. wikipedia.orglookchem.com The mechanism begins with the deprotonation of the terminal nitrogen, followed by a series of steps that lead to the formation of a carbanion and the irreversible evolution of stable nitrogen gas (N2), which drives the reaction to completion. wikipedia.orgyoutube.com The resulting carbanion is then protonated by the solvent to yield the final alkane product, bicyclo[3.3.1]nonane.

Studies on the reduction of bicyclo[3.3.1]nonan-9-one have employed the Wolff-Kishner reduction, confirming the applicability of this reaction to the bicyclo[3.3.1]nonane system. lookchem.com Although the reaction can start from the ketone with hydrazine (B178648) added in situ, using a pre-formed, purified semicarbazone is also a common approach. wikipedia.org

Table 2: Wolff-Kishner Reduction of this compound

Starting MaterialReagentsProductKey TransformationReference
This compoundKOH, Diethylene glycol, HeatBicyclo[3.3.1]nonaneC=N-NH-CO-NH2 → CH2 wikipedia.orglookchem.com

Reactions of the Bicyclo[3.3.1]nonane Skeleton in the Presence of the Semicarbazone Group

The semicarbazone functionality can act as a protecting group for the C2-carbonyl, potentially allowing for selective reactions to be carried out on the bicyclic core. However, the strongly basic or acidic conditions required for many transformations can be incompatible with the semicarbazone moiety itself.

Ring Expansion or Contraction Reactions

Ring expansion and contraction reactions are powerful tools in organic synthesis for accessing different ring systems. There are methods to synthesize the bicyclo[3.3.1]nonane core via ring expansion of smaller bicyclic systems. nih.gov Similarly, rearrangements of bicyclo[3.3.1]nonane derivatives to form other structures, such as adamantanes, are well-known, often proceeding through carbocationic intermediates under acidic conditions. researchgate.net

However, there is no evidence in the surveyed scientific literature to suggest that this compound is used as a substrate for ring expansion or contraction reactions. The conditions required for such skeletal rearrangements (e.g., strong acids, treatment with diazomethane, or photochemistry) are often harsh and would likely lead to the decomposition or hydrolysis of the semicarbazone moiety rather than the desired ring transformation. The semicarbazone group is not typically involved in directing or facilitating such skeletal changes.

Rearrangement Processes of the Bicyclo[3.3.1]nonane System

The rigid and sterically demanding framework of the bicyclo[3.3.1]nonane system gives rise to unique chemical reactivity, including a propensity for rearrangement processes. While direct studies on the rearrangement of this compound are not extensively documented, understanding the behavior of related derivatives, such as the corresponding oximes and the parent ketone under various reaction conditions, provides significant insight into potential transformation pathways.

A key rearrangement in analogous systems is the Beckmann rearrangement , which is characteristic of oximes and leads to the formation of lactams. For instance, the Beckmann rearrangement of 3-carboxybicyclo[3.3.1]nonane oximes has been investigated, demonstrating that the rigid bicyclic structure can undergo selective rearrangement to yield functionalized 10-oxo-9-azabicyclo[3.3.2]decanes. beilstein-journals.orgnih.gov The stereochemistry of the starting oxime often dictates the migratory aptitude of the adjacent carbon atoms, a principle that would likely extend to related nitrogen-containing derivatives like semicarbazones under acidic conditions. In some cases, strained cyclic systems can undergo an abnormal rearrangement known as the Beckmann fragmentation, which competes with the classical rearrangement and can lead to a mixture of products. researchgate.netcore.ac.uk

Another significant rearrangement process relevant to the bicyclo[3.3.1]nonane skeleton is transannular rearrangement . These reactions are facilitated by the spatial proximity of non-adjacent atoms in the bicyclic structure. rsc.org For example, the formation of adamantane (B196018) derivatives from bicyclo[3.3.1]nonane precursors often proceeds through transannular cyclization. While the Wolff-Kishner reduction of a semicarbazone is primarily a reduction reaction, the intermediate carbanion or related species could, under specific conditions or with particular substitution patterns, potentially engage in transannular hydride shifts or cyclizations. Studies on the solvolysis of bicyclo[3.3.1]nonane derivatives have documented various transannular migrations. oregonstate.edu

Furthermore, fragmentation-rearrangement pathways have been observed in bicyclic systems, particularly when a stable carbocation or radical can be formed. chemrxiv.org For instance, the fragmentation of bicyclic diazonium ions, which can be conceptually related to the decomposition of hydrazone-type intermediates, shows complex rearrangement cascades. chemrxiv.org The inherent strain in the bicyclo[3.3.1]nonane ring system can be a driving force for such fragmentations, leading to the formation of monocyclic or rearranged bicyclic products.

The table below summarizes potential rearrangement processes based on studies of analogous bicyclo[3.3.1]nonane derivatives.

Rearrangement TypeReactant Type (Analogue)Potential Product from SemicarbazoneKey Factors
Beckmann-type RearrangementOximeSubstituted Lactam (Azabicyclo[4.3.1]decan-2-one)Acidic conditions, stereochemistry of the C=N bond
Transannular CyclizationCarbocation/CarbanionAdamantane or other tricyclic derivativesStrain, stereoelectronics, reaction intermediates
Fragmentation-RearrangementDiazonium ionRing-opened or rearranged monocyclic/bicyclic productsFormation of stable intermediates, release of ring strain

Reaction Mechanisms and Catalytic Interventions

The reactivity of this compound is dominated by the chemistry of the semicarbazone functional group, which can be significantly influenced by the bicyclic framework and the presence of catalysts.

The most characteristic reaction of semicarbazones is the Wolff-Kishner reduction , which converts the carbonyl group to a methylene group under basic conditions. wikipedia.orgchadsprep.com The generally accepted mechanism proceeds through the following key steps:

Deprotonation: In the presence of a strong base (e.g., potassium hydroxide), the terminal nitrogen of the semicarbazone is deprotonated to form a hydrazone anion. lscollege.ac.in

Tautomerization: The resulting anion undergoes tautomerization to form a diimide anion. wikipedia.org

Nitrogen Extrusion: This intermediate collapses with the loss of dinitrogen gas (N₂), a thermodynamically favorable process, to generate a carbanion at the C2 position of the bicyclo[3.3.1]nonane ring. masterorganicchemistry.com

Protonation: The carbanion is subsequently protonated by a protic solvent (e.g., diethylene glycol) to yield the final product, bicyclo[3.3.1]nonane. masterorganicchemistry.com

The stereoelectronic effects inherent to the bicyclo[3.3.1]nonane system can influence the rate and outcome of these steps. beilstein-journals.orgnih.gov The conformation of the six-membered rings can affect the accessibility of the protons for deprotonation and the stability of the intermediate carbanion. beilstein-journals.org

Catalytic Interventions can modify the course and efficiency of these transformations. While traditional Wolff-Kishner reductions are often conducted under harsh thermal conditions, catalytic methods offer milder alternatives.

Transition metal catalysts, particularly those based on rhodium and palladium, have been shown to mediate unique transformations of semicarbazones and their related hydrazones. For instance, Wilkinson's catalyst ([Rh(PPh₃)₃Cl]) has been reported to mediate an unusual chemical transformation of semicarbazones, involving the dissociation of the C-NH₂ bond and the formation of a new C-N bond with an amine present in the reaction mixture. nih.gov This suggests that under rhodium catalysis, this compound could potentially undergo novel functionalization reactions at the C2 position rather than simple reduction. Rhodium catalysts are also known to promote various annulation and rearrangement reactions in strained ring systems. nih.govemory.eduresearchgate.netresearchgate.net

Palladium-catalyzed reactions of hydrazones are also well-documented, often involving the formation of carbene or carbanion equivalents that can participate in cross-coupling and cyclization reactions. nih.govacs.orgacs.org A palladium catalyst could potentially intercept the hydrazone intermediate of the semicarbazone, leading to a cascade reaction. For example, palladium-catalyzed hydroalkylation of methylenecyclopropanes with simple hydrazones demonstrates the ability of hydrazones to act as carbanion equivalents under catalytic conditions. nih.govrsc.org This opens up the possibility of using this compound as a nucleophilic partner in palladium-catalyzed C-C bond-forming reactions.

The table below outlines the mechanistic steps of the Wolff-Kishner reduction and potential catalytic interventions.

ReactionKey Mechanistic Steps/Catalyst Role
Wolff-Kishner Reduction 1. Formation of hydrazone anion (base-mediated). 2. Tautomerization to diimide anion. 3. Irreversible loss of N₂ to form a carbanion. 4. Protonation to yield the alkane.
Rhodium Catalysis Potential for C-N bond cleavage and new C-N bond formation. May involve oxidative addition, carbene/metallocyclobutane intermediates, and reductive elimination, leading to annulation or rearrangement products. nih.govnih.gov
Palladium Catalysis Generation of a nucleophilic carbanion equivalent from the hydrazone. The catalytic cycle could involve oxidative addition of a coupling partner to the Pd(0) center, followed by transmetalation-like reaction with the hydrazone anion, and subsequent reductive elimination. nih.govacs.org

Bicyclo 3.3.1 Nonan 2 One Semicarbazone As a Strategic Synthetic Intermediate

Utility in the Synthesis of Complex Polycyclic Systems

The rigid bicyclo[3.3.1]nonane skeleton is a foundational building block for creating more elaborate polycyclic structures. Its well-defined stereochemistry and predictable reactivity make it an ideal starting point for constructing intricate molecular architectures.

The bicyclo[3.3.1]nonane core is frequently employed in synthetic strategies that aim to build additional rings, leading to complex bridged and fused systems. Methodologies often involve leveraging the existing bicyclic framework to control the stereochemical outcome of subsequent cyclization reactions.

One common approach is the annulation of cyclohexanone (B45756) derivatives. For instance, domino Michael-aldol annulations of cycloalkane-1,3-diones with enals provide a direct route to functionalized 6-hydroxybicyclo[3.3.1]nonane-2,9-diones. These reactions can often be performed as one-pot procedures under convenient conditions, demonstrating the efficiency of this method for building the core structure.

Another powerful strategy involves intramolecular reactions. Tandem Michael addition-Claisen condensation cascades have been used to create tricyclic derivatives containing the bicyclo[3.3.1]nonane core. Similarly, intramolecular Michael-type reactions of in situ-generated vinylnitroso compounds have been shown to produce a variety of bridged carbobicyclic systems.

The following table summarizes selected methods for constructing polycyclic systems from bicyclo[3.3.1]nonane precursors.

Starting Material(s)Reaction TypeResulting SystemRef.
Cycloalkane-1,3-diones + EnalsDomino Michael-aldol annulation6-Hydroxybicyclo[3.3.1]nonane-2,9-diones
Alkenyl-substituted β-dicarbonylsIntramolecular Cyclization (Se-catalyzed)Bicyclo[3.3.1]nonan-9-one analogues ichem.md
3-Hydroxyoxindoles + o-Hydroxy-chalconesMichael addition-driven cyclizationBridged cyclic N,O-ketal spirooxindoles

Achieving stereocontrol in the synthesis of functionalized bicyclo[3.3.1]nonanes is a central challenge in organic synthesis. ucl.ac.uk The inherent conformational properties of the bicyclic system, which typically prefers a chair-chair conformation, can be exploited to direct the approach of reagents and control the stereochemical outcome of reactions.

A variety of methods have been developed to produce polysubstituted bicyclo[3.3.1]nonane derivatives with high stereoselectivity. ucl.ac.uk Michael-aldol type annulations have proven effective, yielding bicyclic ketols in good yields and with significant stereocontrol. ucl.ac.uk Furthermore, organocatalysis has emerged as a powerful tool for constructing enantioenriched bicyclo[3.3.1]nonane architectures through asymmetric transformations. researchgate.net These methods allow for the precise installation of multiple stereogenic centers, which is crucial for the synthesis of biologically active molecules. ucl.ac.ukresearchgate.net

Application in Natural Product Synthesis

The bicyclo[3.3.1]nonane skeleton is the core of numerous biologically active natural products, including the anticancer agent garsubellin A and the neuroprotective alkaloid huperzine A. researchgate.net Consequently, the development of synthetic routes to this framework is of high importance for accessing these valuable compounds.

The bicyclo[3.3.1]nonan-2-one core and its derivatives are key intermediates in the total synthesis of many natural products. For example, the synthesis of various alkaloids, such as monomorine I and indolizidine 223AB, has been achieved using chiral building blocks derived from the asymmetric cleavage of 9-azabicyclo[3.3.1]nonan-3-one. rsc.org

In the realm of polyketides, the polyprenylated acylphloroglucinols (PPAPs) are a major family of natural products featuring the bicyclo[3.3.1]nonane core. ucl.ac.uk The total synthesis of garsubellin A, a member of this family, has been a significant target for synthetic chemists. nih.gov Strategies often involve a highly diastereoselective single-step cyclization to construct the bicyclic core. nih.gov

The table below lists examples of natural products containing the bicyclo[3.3.1]nonane framework and the key synthetic strategy employed.

Natural ProductClassKey Synthetic StrategyRef.
Garsubellin APolyketide (PPAP)Diastereoselective single-step cyclization nih.gov
Huperzine AAlkaloidN/A researchgate.net
Monomorine IAlkaloidAsymmetric cleavage of 9-azabicyclo[3.3.1]nonan-3-one rsc.org
Indolizidine 223ABAlkaloidAsymmetric cleavage of 9-azabicyclo[3.3.1]nonan-3-one rsc.org

In many total syntheses, the bicyclo[3.3.1]nonan-2-one core is not just a structural component but an active participant in key bond-forming events. The carbonyl group can activate adjacent positions for nucleophilic attack or enolate formation, facilitating the construction of further complexity.

For instance, in the synthesis of indolizidine alkaloids, the ketone functionality in 9-azabicyclo[3.3.1]nonan-3-one is crucial for the cleavage reactions that generate chiral piperidine (B6355638) building blocks. rsc.orgrsc.org After the core has been elaborated, the ketone may no longer be required. In such cases, it can be removed via a Wolff-Kishner reduction, which proceeds through a semicarbazone or hydrazone intermediate. wikipedia.orgtcichemicals.com This highlights the dual role of the carbonyl: first as a strategic element for construction and later as a functional group to be removed.

Development of Chiral Building Blocks and Precursors for Advanced Organic Synthesis

The synthesis of enantiomerically pure compounds often relies on the use of chiral building blocks. sigmaaldrich.com The bicyclo[3.3.1]nonane framework, due to its rigid and well-defined three-dimensional structure, is an excellent scaffold for developing such building blocks. researchgate.netnih.gov

Asymmetric synthesis using bicyclo[3.3.1]nonane derivatives allows for the creation of enantiopure or enantioenriched products. For example, the asymmetric cleavage of prochiral 9-azabicyclo[3.3.1]nonan-3-one provides access to valuable chiral cis-2,6-disubstituted piperidines, which are themselves versatile precursors for a wide range of alkaloids. rsc.orgrsc.org These methods provide an efficient pathway to complex chiral molecules that would be difficult to access otherwise.

Tandem Reactions and One-Pot Syntheses Incorporating the Semicarbazone

The strategic use of bicyclo[3.3.1]nonan-2-one semicarbazone extends to its role as a key component in tandem and one-pot synthetic methodologies. These approaches are highly valued in organic synthesis for their efficiency, reduction of waste, and ability to construct complex molecular architectures from simpler precursors in a single operation without isolating intermediates. The semicarbazone functionality, with its nucleophilic nitrogen atoms and the adjacent C=N double bond, provides a reactive handle for subsequent intramolecular cyclization or condensation reactions.

Research into the reactivity of semicarbazones has revealed their utility in the synthesis of various heterocyclic systems. While specific examples detailing tandem reactions starting directly from isolated this compound are not extensively documented, the principles derived from the reactivity of other semicarbazones can be applied to this bicyclic system. These reactions typically involve the in situ formation of the semicarbazone followed by a cyclization step, often promoted by a change in reaction conditions such as the addition of a base or an acid, or by heat.

One of the most common one-pot transformations involving semicarbazones is their conversion to 1,2,4-triazole (B32235) derivatives. For instance, the reaction of a ketone with semicarbazide (B1199961) hydrochloride can form a semicarbazone, which upon treatment with a basic solution, can undergo cyclization to yield a triazolone. researchgate.net This type of one-pot synthesis is attractive for creating fused heterocyclic systems where the triazole ring is appended to the bicyclo[3.3.1]nonane framework.

Another potential one-pot application involves the synthesis of pyrazole (B372694) derivatives. The condensation of a ketone with semicarbazide can be the initial step in a sequence leading to pyrazoles, particularly if other reagents are present to facilitate a subsequent cyclization and aromatization. nih.govworldresearchersassociations.com For example, a three-component reaction between an aryl methyl ketone, an araldehyde, and hydrazine (B178648) hydrochloride can lead to the formation of pyrazoles in a single pot. worldresearchersassociations.com While this example uses hydrazine instead of semicarbazide, it illustrates the principle of forming the N-N bond and subsequent cyclization in one pot.

The table below outlines potential tandem and one-pot reactions incorporating this compound as a strategic intermediate, based on established reactivity patterns of semicarbazones.

Starting Material(s)Reagents/ConditionsIntermediateProductReaction Type
Bicyclo[3.3.1]nonan-2-one, Semicarbazide hydrochloride1. Mild acid/buffer 2. NaOH, heatThis compoundBicyclo[3.3.1]nonano[2,3-d]-1,2,4-triazol-5-oneOne-pot Semicarbazone formation and Cyclization
Bicyclo[3.3.1]nonan-2-one, Semicarbazide, α-haloketone1. Formation of semicarbazone 2. Base-catalyzed condensationThis compoundSubstituted bicyclo[3.3.1]nonano-fused pyrazoleOne-pot Semicarbazone formation and Heteroannulation

These examples highlight the potential of this compound as a versatile intermediate in constructing more complex, fused heterocyclic structures through efficient one-pot and tandem reaction sequences. The development of such reactions is a continuing area of interest in synthetic organic chemistry, aiming to build molecular complexity in a step-economical fashion.

Future Perspectives in Bicyclo 3.3.1 Nonan 2 One Semicarbazone Research

Exploration of Green Chemistry Methodologies for Synthesis

The traditional synthesis of semicarbazones often involves the condensation of a ketone with semicarbazide (B1199961) in the presence of an acid or base catalyst, which may not align with modern principles of green chemistry. ijcce.ac.ir Future research will increasingly focus on developing more environmentally benign, efficient, and sustainable synthetic protocols for bicyclo[3.3.1]nonan-2-one semicarbazone.

Key areas of exploration include:

Solvent-Free Synthesis: Mechanochemistry, specifically through ball-milling, presents a promising green alternative. This solid-state method can produce semicarbazones, often in quantitative yields, by simply milling the parent ketone with semicarbazide hydrochloride without the need for any bulk solvent, catalysts, or solid supports. ijcce.ac.ir This approach is fast, simple, and minimizes waste. ijcce.ac.ir

Microwave-Assisted Synthesis: Microwave irradiation is another green technique that can significantly accelerate organic reactions. For sterically hindered or less reactive ketones, such as bicyclo[3.3.1]nonan-2-one, microwave-assisted synthesis can enhance reaction rates and improve yields compared to conventional heating methods. nih.gov

Table 1: Comparison of Synthetic Methodologies for Semicarbazone Formation
MethodologyKey AdvantagesPotential for this compoundReference
Conventional HeatingWell-established and understood.May require harsh conditions or long reaction times for this specific ketone. ijcce.ac.ir
Solvent-Free Ball-MillingEnvironmentally benign, no solvent waste, high yields, simple procedure.Highly suitable for a clean and efficient synthesis. ijcce.ac.ir
Microwave-Assisted SynthesisRapid heating, reduced reaction times, potentially higher yields.Effective for overcoming the lower reactivity of the ketone. nih.gov

Advanced In-Situ Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of the reaction mechanism for the formation of this compound is crucial for optimizing reaction conditions and controlling outcomes. Advanced in-situ spectroscopic techniques allow for the real-time observation and characterization of transient reaction intermediates, which are often missed by conventional ex-situ analysis.

Future research will likely employ a suite of these techniques:

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful tool can be used to monitor the reaction progress directly within the NMR tube. It has been successfully applied to study the mechanistic pathways in rearrangements of related bicyclo[3.3.1]nonenone systems and can be adapted to identify key intermediates, such as the initial carbinolamine adduct formed between bicyclo[3.3.1]nonan-2-one and semicarbazide, prior to its dehydration to the final semicarbazone. nih.gov

In-Situ Vibrational Spectroscopy (IR and Raman): Techniques like Polarization Modulation-Infrared Reflection Absorption Spectroscopy (PM-IRRAS) and Sum Frequency Generation (SFG) can provide detailed information about surface species and intermediates in heterogeneous catalytic systems. rsc.org These could be applied to study the reaction under various catalytic conditions.

X-ray Based Techniques: While more commonly used for solid catalysts, techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can provide information on the electronic and local atomic structure of species during a reaction. rsc.org

By applying these methods, researchers can gain unprecedented insight into the kinetics and mechanism of semicarbazone formation, enabling more precise control over the synthesis.

Machine Learning and AI in Predicting Reactivity and Structure-Property Relationships

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating discovery and reducing reliance on trial-and-error experimentation. researchgate.netmdpi.com For this compound, AI can be a powerful tool for predicting its formation, properties, and potential activities.

Key applications in this area include:

Reactivity Prediction: Machine learning models, such as Random Forests, can be trained on large databases of chemical reactions to predict whether a specific reaction will be successful. nih.gov By inputting the structures of bicyclo[3.3.1]nonan-2-one and semicarbazide along with various potential catalysts and conditions, an AI model could predict the likelihood of reaction success and even suggest optimal parameters. mdpi.comnih.gov

Structure-Property Prediction (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use machine learning to correlate a compound's structural features (molecular descriptors) with its physical, chemical, or biological properties. nih.gov For this compound, QSAR models could be developed to predict key properties without the need for extensive laboratory testing. nih.govecetoc.org

Table 2: Potential AI/ML Applications in this compound Research
AI/ML ApplicationInput Data (Descriptors)Predicted Output/PropertyPotential ImpactReference
Reactivity PredictionMolecular structures of reactants, catalysts, solvents, temperature.Reaction yield, selectivity, optimal conditions.Accelerated synthesis optimization, reduced experimental cost. mdpi.comnih.gov
QSAR ModelingTopological, electronic, and 3D molecular descriptors of the semicarbazone.Solubility, lipophilicity (logP), potential bioactivity (e.g., antimicrobial, anticancer), ADMET properties.Rapid screening for potential applications, guiding further synthetic modifications. nih.govecetoc.org

Development of Novel Synthetic Applications Beyond Established Paradigms

The traditional role of semicarbazones as simple derivatives for ketone identification is an outdated paradigm. ijcce.ac.ir The unique three-dimensional structure of the bicyclo[3.3.1]nonane core, combined with the rich chemistry of the semicarbazone moiety, suggests that this compound can be a valuable molecule in its own right or a versatile intermediate for more complex targets. nih.govnih.gov

Future research is expected to explore applications such as:

As a Pharmacophore: Both the bicyclo[3.3.1]nonane scaffold and the semicarbazone functional group are present in molecules with known biological activities, including anticancer, antimicrobial, and receptor-ligand interactions. nih.govresearchgate.netnih.govtandfonline.comnih.gov Future work could investigate this compound as a lead compound or pharmacophore for drug discovery programs.

As a Synthetic Intermediate: The semicarbazone functional group can participate in a variety of chemical transformations. It can act as a directing group or be converted into other functional groups, such as heterocycles. This opens up possibilities for using this compound as a key building block in the synthesis of novel alkaloids, complex ligands for organometallic chemistry, or other architecturally complex molecules. rsc.org

Table 3: Proposed Future Synthetic Applications
Application AreaRationaleExample Target Molecule ClassReference
Medicinal ChemistryThe bicyclo[3.3.1]nonane core is a known privileged scaffold and semicarbazones exhibit diverse bioactivities.Novel anticancer or antimicrobial agents. Ligands for specific receptors like the estrogen receptor. nih.govnih.govtandfonline.comnih.gov
Complex Molecule SynthesisThe semicarbazone can be a precursor to other functional groups or direct further reactions.Novel heterocyclic systems, synthetic analogues of natural products. rsc.org
Coordination ChemistryThe N and O atoms of the semicarbazone moiety can act as chelating ligands for metal ions.Novel metal complexes with potential catalytic or material applications. tandfonline.com

Q & A

Basic Research Questions

Q. How is bicyclo[3.3.1]nonan-2-one semicarbazone synthesized, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves condensation of bicyclo[3.3.1]nonan-2-one with semicarbazide hydrochloride under acidic conditions (e.g., acetic acid buffer, pH 4–5). Reaction time (12–24 hours) and temperature (60–80°C) critically affect yield. Catalysts like AlCl3 may enhance reactivity in precursor formation, as seen in analogous bicyclo[3.3.1]nonane derivatives . Purity is optimized via recrystallization from ethanol/water mixtures.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign bridgehead protons (δ 1.5–2.5 ppm) and ketone-derived semicarbazone NH signals (δ 7.5–8.5 ppm). Stereochemical analysis requires NOESY for spatial correlations .
  • IR : Confirm C=O (1680–1700 cm<sup>−1</sup>) and semicarbazone N–H (3200–3350 cm<sup>−1</sup>) stretches .
  • X-ray crystallography : Resolve conformational rigidity of the bicyclo framework and hydrogen-bonding patterns in the semicarbazone moiety .

Q. Why does semicarbazide react with bicyclo[3.3.1]nonan-2-one through only one amino group?

  • Methodological Answer : Steric hindrance from the bicyclo[3.3.1]nonane framework limits nucleophilic attack to the less hindered primary amine of semicarbazide. The secondary amine remains non-reactive due to resonance stabilization with the carbonyl group, as demonstrated in analogous cyclohexanone semicarbazone systems .

Advanced Research Questions

Q. How can researchers optimize the condensation of bicyclo[3.3.1]nonan-2-one with semicarbazide under varying pH conditions?

  • Methodological Answer : Use a pH-stat to monitor protonation states:

  • pH < 3 : Protonation of semicarbazide reduces nucleophilicity, lowering yield.
  • pH 4–6 : Optimal for balanced nucleophilicity and ketone activation.
  • pH > 7 : Competing hydrolysis of the semicarbazone may occur. Validate via HPLC tracking of reaction intermediates .

Q. What strategies resolve contradictions in stereochemical assignments of bicyclo[3.3.1]nonane derivatives?

  • Methodological Answer : Combine experimental and computational approaches:

  • NOE difference spectroscopy : Identify spatial proximities in bridgehead protons .
  • DFT calculations : Compare theoretical and experimental <sup>13</sup>C NMR shifts to confirm stereoisomers .
  • Single-crystal XRD : Resolve ambiguities in substituent orientation .

Q. How to design experiments to study the reactivity of this compound in forming heterocyclic systems?

  • Methodological Answer : Perform condensation reactions with:

  • Thiocarbamide : Under reflux in ethanol to form fused thiazole rings (monitor via TLC, eluent: ethyl acetate/hexane 1:1) .
  • Triazoles : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for click chemistry applications .

Q. What computational methods predict the biological activity of bicyclo[3.3.1]nonane-based semicarbazones?

  • Methodological Answer :

  • Molecular docking : Screen against target enzymes (e.g., acetylcholinesterase) using AutoDock Vina .
  • QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the semicarbazone) with IC50 data from kinase inhibition assays .

Q. How to assess the impact of bicyclo[3.3.1]nonane ring strain on semicarbazone stability under thermal conditions?

  • Methodological Answer :

  • DSC/TGA : Measure decomposition onset temperatures (ΔH values) compared to acyclic analogs .
  • Kinetic studies : Perform Arrhenius analysis of semicarbazone hydrolysis rates in aqueous buffers (pH 1–14) .

Data Contradiction Analysis

  • Conflicting spectroscopic data : If <sup>1</sup>H NMR signals deviate from literature, verify solvent effects (e.g., DMSO vs. CDCl3) and purity via GC-MS .
  • Unexpected reaction yields : Re-evaluate steric/electronic effects using Hammett plots or substituent constant (σ) correlations .

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